

# Spectroscopic Profile of 4-Chlorobutyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorobutyl acetate

CAS No.: 6962-92-1

Cat. No.: B123908

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-chlorobutyl acetate**, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-chlorobutyl acetate**. These values are essential for the structural elucidation and quality control of this compound.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Chlorobutyl Acetate** (CDCl<sub>3</sub>, 400 MHz)



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Chlorobutyl Acetate** ( $\text{CDCl}_3$ )



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Table 3: Infrared (IR) Spectroscopic Data for **4-Chlorobutyl Acetate**



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Table 4: Mass Spectrometry (MS) Data for **4-Chlorobutyl Acetate**



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## Experimental Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a liquid sample like **4-chlorobutyl acetate** is outlined below. This process ensures the acquisition of high-quality data for accurate structural determination and purity assessment.



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Caption: Workflow for Spectroscopic Analysis.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed on **4-chlorobutyl acetate**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **4-chlorobutyl acetate** (approximately 10-20 mg) was dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. The spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.

### 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **4-chlorobutyl acetate** was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

### 3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) equipped with a suitable capillary column.
- **Ionization:** Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.
- **Data Acquisition:** The mass spectrum was recorded over a mass-to-charge ( $m/z$ ) range of 40 to 200. The ion source temperature was maintained at 200 °C. The resulting spectrum represents the relative abundance of the parent ion and its various fragment ions.
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